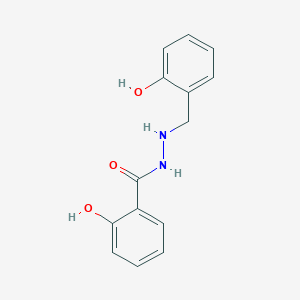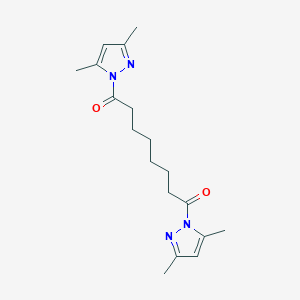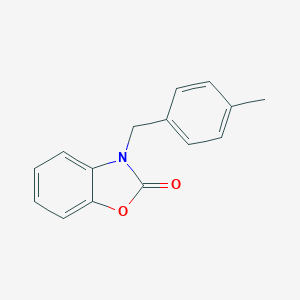![molecular formula C16H15NO2S B353001 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 104029-52-9](/img/structure/B353001.png)
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one can be achieved through a multistep reaction starting from commercially available starting materials.
Starting Materials
Phenol, 3-Chloropropanol, Benzo[d]thiazol-2(3H)-one, Sodium hydroxide, Sodium hydride, Diethyl ether, Chloroform, Methanol, Acetic acid, Sodium acetate, Sulfuric acid, Sodium bicarbonate
Reaction
Step 1: Synthesis of 3-phenoxypropan-1-ol, Phenol is reacted with 3-chloropropanol in the presence of sodium hydroxide as a base to give 3-phenoxypropan-1-ol., Step 2: Synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one, 3-phenoxypropan-1-ol is reacted with benzo[d]thiazol-2(3H)-one in the presence of sodium hydride as a base in diethyl ether to give the desired product., Step 3: Purification of the product, The crude product is purified by recrystallization from chloroform/methanol mixture., Step 4: Optional acid-catalyzed cyclization, The product can be further cyclized in the presence of acetic acid and sodium acetate or sulfuric acid and sodium bicarbonate to give a higher yield of the desired compound.
Mécanisme D'action
The mechanism of action of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one are diverse and depend on the specific biological activity being studied. For example, in studies of its anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-tumor activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Orientations Futures
There are many potential future directions for research on 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a diagnostic tool in the detection of certain diseases. Further studies are needed to determine its sensitivity and specificity for detecting disease biomarkers. Finally, there is potential for the development of novel analogs of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one with improved biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been investigated for its potential as a diagnostic tool in the detection of certain diseases.
Propriétés
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQOTFFLVAEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
